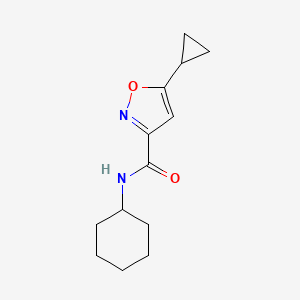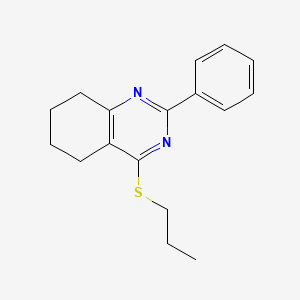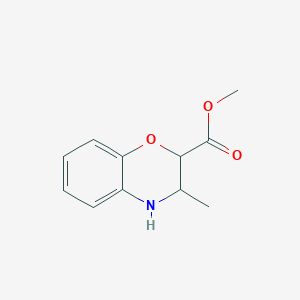
N-cyclohexyl-5-cyclopropylisoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-5-cyclopropylisoxazole-3-carboxamide, also known as CPP-115, is a novel GABA aminotransferase inhibitor that has been extensively studied in recent years. This compound has shown promise in the treatment of a variety of neurological disorders, including addiction, epilepsy, and anxiety.
Mechanism of Action
N-cyclohexyl-5-cyclopropylisoxazole-3-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down the neurotransmitter GABA. By inhibiting this enzyme, N-cyclohexyl-5-cyclopropylisoxazole-3-carboxamide increases the levels of GABA in the brain, which can have a calming effect and reduce seizure activity.
Biochemical and Physiological Effects:
N-cyclohexyl-5-cyclopropylisoxazole-3-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to increasing GABA levels in the brain, it has also been shown to increase the levels of other neurotransmitters, including dopamine and serotonin. These effects may contribute to its potential therapeutic applications in addiction and anxiety.
Advantages and Limitations for Lab Experiments
One of the primary advantages of N-cyclohexyl-5-cyclopropylisoxazole-3-carboxamide for lab experiments is its specificity for GABA aminotransferase. This allows researchers to selectively target this enzyme and study its effects on neurotransmitter levels and behavior. However, one limitation of N-cyclohexyl-5-cyclopropylisoxazole-3-carboxamide is its relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are a number of potential future directions for research on N-cyclohexyl-5-cyclopropylisoxazole-3-carboxamide. One area of interest is in the treatment of anxiety disorders, as increased GABA levels in the brain have been associated with reduced anxiety. Additionally, further studies are needed to determine the long-term effects of N-cyclohexyl-5-cyclopropylisoxazole-3-carboxamide and its potential for use in humans. Finally, there is interest in developing more potent and selective GABA aminotransferase inhibitors based on the structure of N-cyclohexyl-5-cyclopropylisoxazole-3-carboxamide.
Synthesis Methods
N-cyclohexyl-5-cyclopropylisoxazole-3-carboxamide is synthesized by reacting 3-hydroxypyridine-4-carboxylic acid with cyclohexylamine and cyclopropylcarbonyl chloride. The resulting compound is then purified through a series of chromatographic techniques to obtain a pure form of N-cyclohexyl-5-cyclopropylisoxazole-3-carboxamide. This synthesis method has been optimized to produce high yields of N-cyclohexyl-5-cyclopropylisoxazole-3-carboxamide with high purity.
Scientific Research Applications
N-cyclohexyl-5-cyclopropylisoxazole-3-carboxamide has been extensively studied for its potential therapeutic applications. One of the primary areas of research has been in the treatment of addiction. Studies have shown that N-cyclohexyl-5-cyclopropylisoxazole-3-carboxamide can reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for addiction in humans.
Another area of research has been in the treatment of epilepsy. N-cyclohexyl-5-cyclopropylisoxazole-3-carboxamide has been shown to reduce seizure activity in animal models of epilepsy, and clinical trials are currently underway to determine its efficacy in humans.
properties
IUPAC Name |
N-cyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-13(14-10-4-2-1-3-5-10)11-8-12(17-15-11)9-6-7-9/h8-10H,1-7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCIYEULNJCLEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=NOC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24783026 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide](/img/structure/B7451946.png)

![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2,5-dimethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B7451948.png)
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(4-methoxyphenyl)-N~2~-methylglycinamide](/img/structure/B7451950.png)
![N-(2-ethoxyphenyl)-2-{4-[(4-isopropylphenyl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B7451965.png)


![N-[5-chloro-2-(2H-tetrazol-5-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7452000.png)

![2-[[5-Methyl-4-(p-tolyl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholino-ethanone](/img/structure/B7452013.png)



![4-Methyl-1-[(3-methylisoxazol-5-yl)carbonyl]piperidine](/img/structure/B7452047.png)